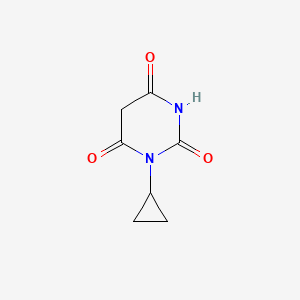![molecular formula C10H15N3O4 B6642163 2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B6642163.png)
2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as IPAPA, and it is a pyrazole derivative that has shown promising results in scientific research.
作用機序
The mechanism of action of IPAPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, IPAPA can reduce inflammation and pain. Additionally, IPAPA has been shown to modulate the immune system by reducing the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
IPAPA has been shown to have several biochemical and physiological effects in animal models. In addition to its anti-inflammatory and analgesic effects, IPAPA has been shown to reduce oxidative stress and improve liver function. Additionally, IPAPA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using IPAPA in lab experiments is its relatively simple synthesis method. Additionally, IPAPA has shown promising results in animal models, making it a potential candidate for the development of new drugs. However, there are also limitations to using IPAPA in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, more research is needed to determine the safety and efficacy of IPAPA in humans.
将来の方向性
There are several future directions for the study of IPAPA. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, more research is needed to determine the safety and efficacy of IPAPA in humans. Finally, the synthesis of IPAPA could be optimized to improve its yield and purity, making it more accessible for scientific research.
合成法
The synthesis of IPAPA involves the reaction of 4-amino-1H-pyrazole-3,5-dicarboxylic acid with isobutyl chloroformate in the presence of triethylamine. This reaction results in the formation of IPAPA, which is a white crystalline solid. The synthesis method of IPAPA is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
IPAPA has shown potential applications in various fields of scientific research. One of the primary applications of IPAPA is in medicinal chemistry, where it has been studied for its potential use as a drug candidate. IPAPA has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs. Additionally, IPAPA has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-[4-[(2-propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-7(2)17-6-9(14)12-8-3-11-13(4-8)5-10(15)16/h3-4,7H,5-6H2,1-2H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYHYHMQRFPSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)NC1=CN(N=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid](/img/structure/B6642081.png)


![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
![3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6642100.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)
![N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B6642119.png)
![1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642127.png)
![1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile](/img/structure/B6642137.png)

![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)
![2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6642175.png)
![N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B6642180.png)
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol](/img/structure/B6642185.png)